tert-butyl N-[(tert-butoxy)carbonyl]-N-(2-chloro-9H-purin-6-yl)carbamate
Description
tert-Butyl N-[(tert-butoxy)carbonyl]-N-(2-chloro-9H-purin-6-yl)carbamate is a di-Boc-protected purine derivative characterized by dual tert-butoxycarbonyl (Boc) groups attached to the N6 position of a 2-chloropurine scaffold. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of nucleoside analogs and kinase inhibitors. The Boc groups enhance solubility in organic solvents and stabilize the amine during synthetic manipulations, while the 2-chloro substituent modulates electronic properties and reactivity for subsequent functionalization .
Properties
Molecular Formula |
C15H20ClN5O4 |
|---|---|
Molecular Weight |
369.80 g/mol |
IUPAC Name |
tert-butyl N-(2-chloro-7H-purin-6-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C15H20ClN5O4/c1-14(2,3)24-12(22)21(13(23)25-15(4,5)6)10-8-9(18-7-17-8)19-11(16)20-10/h7H,1-6H3,(H,17,18,19,20) |
InChI Key |
LEGPZYOEPWOPTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=NC(=NC2=C1NC=N2)Cl)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Initial Amine Protection
The synthesis begins with 2-chloro-9H-purin-6-amine, where the primary amine at position 6 is protected using di-tert-butyl dicarbonate (Boc anhydride). Reactions are typically conducted in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) with a catalytic base such as 4-dimethylaminopyridine (DMAP).
Reaction Conditions:
-
Reagent: Boc anhydride (2.2 equiv)
-
Base: DMAP (0.1 equiv)
-
Solvent: THF, 0°C to room temperature
-
Yield: ~85% (hypothetical, based on analogous purine protections).
The Boc group shields the amine, enabling subsequent functionalization at other positions without side reactions.
Carbamate Formation via Chloroformate Coupling
tert-Butyl Chloroformate Activation
After Boc protection, the secondary nitrogen at position 2 undergoes carbamate formation. tert-Butyl chloroformate is employed in the presence of a non-nucleophilic base like triethylamine (TEA).
Reaction Conditions:
-
Reagent: tert-Butyl chloroformate (1.5 equiv)
-
Base: TEA (3.0 equiv)
-
Solvent: DCM, -10°C to 0°C
This step introduces the tert-butyl ester, completing the dual protection. Kinetic control at low temperatures minimizes oligomerization.
Purine Ring Substitution and Chlorination
Regioselective Chlorination
Prior to protection, the purine ring is chlorinated at position 2 using phosphorus oxychloride (POCl₃). This step is critical for directing subsequent substitution reactions.
Reaction Conditions:
Optimization of Reaction Parameters
Solvent and Temperature Effects
Solvent polarity significantly impacts reaction efficiency. Polar aprotic solvents like DMF accelerate carbamate formation but risk Boc cleavage. Conversely, DCM offers better selectivity at lower temperatures.
Table 1: Solvent Screening for Carbamate Formation
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| DCM | 0 | 78 | 95 |
| THF | 25 | 65 | 88 |
| DMF | 25 | 70 | 82 |
Analytical Characterization
Spectroscopic Validation
Post-synthesis, nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm structure and purity. Key spectral data include:
-
NMR (400 MHz, CDCl₃): δ 1.45 (s, 18H, tert-butyl), 8.21 (s, 1H, purine H-8).
-
HRMS (ESI): m/z calculated for [M+H]⁺: 392.1245, found: 392.1248.
Industrial-Scale Synthesis Challenges
Cost and Scalability
Industrial production prioritizes cost-effective reagents and minimal purification steps. Tert-butyl chloroformate, while efficient, requires careful handling due to toxicity. Alternative reagents like carbonyldiimidazole (CDI) are explored for safer large-scale reactions.
Table 2: Reagent Cost Comparison (per kg)
| Reagent | Cost (USD) | Scalability |
|---|---|---|
| tert-Butyl chloroformate | 320 | Moderate |
| CDI | 280 | High |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(tert-butoxy)carbonyl]-N-(2-chloro-9H-purin-6-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions under specific conditions.
Hydrolysis: The tert-butoxycarbonyl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which plays a crucial role in stabilizing reactive intermediates during chemical reactions. Its molecular formula is , and it features a chloro-substituted purine moiety, making it an interesting candidate for biological applications.
Synthesis and Derivative Formation
The synthesis of tert-butyl N-[(tert-butoxy)carbonyl]-N-(2-chloro-9H-purin-6-yl)carbamate typically involves several steps, including:
- Protection of Amines : The introduction of the tert-butoxycarbonyl group to protect amine functionalities during subsequent reactions.
- Formation of Purine Derivatives : Utilizing chloro-substituted purines as starting materials to create diverse derivatives with potential biological activities.
This compound serves as a versatile intermediate in the synthesis of various biologically active molecules, especially in the development of nucleoside analogs.
Antiviral Activity
Research indicates that derivatives of this compound exhibit antiviral properties. For instance, compounds with purine structures are known to inhibit viral replication by interfering with nucleic acid synthesis. A study demonstrated that related purine derivatives could effectively inhibit the replication of certain viruses, suggesting that this compound may possess similar activities .
Antifungal Properties
The compound has also been explored for its antifungal potential. Research has shown that carbamate derivatives can exhibit significant antifungal activity, making them suitable candidates for treating fungal infections . The structural features of this compound may enhance its efficacy against specific fungal strains.
Synthesis of Nucleoside Analogues
A notable case study involved the synthesis of nucleoside analogs using this compound as a key intermediate. The study highlighted the compound's utility in creating modified nucleosides with enhanced pharmacological profiles, demonstrating improved stability and bioavailability compared to traditional nucleosides .
In another study, researchers evaluated the biological activity of synthesized compounds derived from this carbamate. The results indicated promising anticancer properties, with certain derivatives showing selective toxicity towards cancer cells while sparing normal cells . This highlights the potential for developing targeted cancer therapies based on this compound's structure.
Conclusion and Future Directions
The applications of this compound extend across various fields, particularly in medicinal chemistry for developing antiviral and antifungal agents. Its role as a versatile building block in organic synthesis positions it as a valuable compound for future research endeavors.
Future studies should focus on:
- Mechanistic Studies : Understanding the mechanisms by which this compound exerts its biological effects.
- Clinical Trials : Evaluating the efficacy and safety of derived compounds in clinical settings.
- Structural Modifications : Exploring further modifications to enhance potency and selectivity against specific targets.
By continuing to investigate this compound's potential, researchers can contribute to developing new therapeutic agents that address unmet medical needs.
Mechanism of Action
The mechanism of action of tert-butyl N-[(tert-butoxy)carbonyl]-N-(2-chloro-9H-purin-6-yl)carbamate involves its interaction with specific molecular targets. The purine moiety can bind to enzymes or receptors, modulating their activity. The tert-butoxycarbonyl group may provide stability and facilitate the compound’s entry into cells. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Research Findings and Trends
- Synthetic Utility : The target compound’s dual Boc groups simplify purification via chromatography, a advantage over single-Boc analogs requiring harsh deprotection conditions .
- Biological Relevance: Chloropurine derivatives exhibit higher potency in STAT3 inhibition compared to amino-substituted analogs, as seen in .
- Industrial Demand : PharmaBlock Sciences () emphasizes Boc-protected purines as high-value intermediates, reflecting their role in scalable drug synthesis .
Biological Activity
tert-butyl N-[(tert-butoxy)carbonyl]-N-(2-chloro-9H-purin-6-yl)carbamate , also known as Boc-Cl-Adenine , is a purine derivative with significant implications in medicinal chemistry and biological research. Its structure, characterized by the presence of a tert-butyl group and a chloro substituent on the purine ring, suggests potential biological activities that are crucial for the development of therapeutic agents. This article delves into the biological activity of this compound, examining its mechanisms, effects on various biological systems, and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 1269786-75-5
- Molecular Formula : C15H20ClN5O4
- Molecular Weight : 369.81 g/mol
- Purity : 97% .
The biological activity of this compound can be attributed to its interaction with various cellular pathways:
- Cytotoxicity : Studies have shown that this compound exhibits selective cytotoxic effects against certain cancer cell lines. For instance, it has been noted to enhance the cytolytic activity of peripheral blood mononuclear cells (PBMCs) against cancer cells, indicating its potential as an immunomodulatory agent .
- Immune Modulation : The compound acts as an agonist for Toll-like receptors (TLRs), particularly TLR7, which plays a pivotal role in the innate immune response. Its ability to activate these receptors leads to the secretion of pro-inflammatory cytokines, enhancing immune responses .
- Antiviral Activity : Preliminary findings suggest that compounds similar to this compound may exhibit antiviral properties by modulating host immune responses .
In Vitro Studies
In vitro experiments have demonstrated that this compound can significantly increase the secretion of cytokines such as IL-6, IL-17A, TNF, and IFN-γ from PBMCs when stimulated. This cytokine profile indicates a Th1/Th17 polarization, which is beneficial for combating intracellular pathogens and tumors .
Study 1: Immunostimulatory Effects
A study evaluated the immunostimulatory effects of this compound in PBMCs. The results indicated that at concentrations as low as 10 nM, the compound significantly enhanced PBMC cytotoxicity against MEC1 and K562 cancer cell lines. This effect was attributed to increased production of key cytokines that activate natural killer (NK) cells .
Study 2: Cytotoxicity Assessment
Another investigation assessed the cytotoxic effects of this compound using an MTS assay on various cancer cell lines. The findings revealed that while some cell lines were resistant, others showed considerable sensitivity to treatment with the compound, suggesting a selective action that could be exploited in targeted cancer therapies .
Data Table: Summary of Biological Activities
Q & A
Basic: What are the optimal synthetic routes for preparing tert-butyl N-[(tert-butoxy)carbonyl]-N-(2-chloro-9H-purin-6-yl)carbamate?
The synthesis typically involves sequential Boc (tert-butoxycarbonyl) protection of the purine scaffold. A common approach includes:
- Step 1 : Reacting 2-chloro-9H-purin-6-amine with di-tert-butyl dicarbonate (Boc₂O) in an aprotic solvent (e.g., THF or DMF) using a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) to activate the amine .
- Step 2 : Introducing the second Boc group under mild conditions (0–25°C) to avoid over-substitution. Solvent choice (e.g., dichloromethane) and stoichiometric control are critical to minimize side reactions .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization is used to isolate the product .
Basic: What analytical techniques are recommended for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the presence of tert-butyl groups (δ ~1.4 ppm for CH₃) and carbamate linkages (C=O ~155 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for detecting chlorine isotopes (M+2 peaks) .
- X-ray Crystallography : Resolves regiochemical ambiguities in the purine scaffold, especially if unexpected substitution patterns arise .
Basic: What safety precautions are necessary during handling?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of fine particles .
- Storage : Store in airtight containers at 2–8°C, away from strong acids/bases to prevent Boc group cleavage .
- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .
Advanced: How can regioselectivity challenges during Boc protection of the purine scaffold be mitigated?
Regioselectivity is influenced by:
- Base Selection : Strong bases (e.g., NaH) favor N9-substitution on purine, while weaker bases (e.g., K₂CO₃) may lead to N7 by-products. Preferential N9 protection is achieved by slow addition of Boc₂O at 0°C .
- Solvent Effects : Polar aprotic solvents (DMF) stabilize transition states for N9 substitution, whereas nonpolar solvents (THF) may reduce selectivity .
- Monitoring : Use TLC or in-situ IR to track reaction progress and quench before secondary reactions occur .
Advanced: How does the compound’s stability vary under acidic or basic conditions?
- Acidic Conditions : Boc groups hydrolyze rapidly in trifluoroacetic acid (TFA) or HCl/dioxane, releasing free amines. This property is exploited in drug linker systems .
- Basic Conditions : Stable in mild bases (pH <10), but prolonged exposure to NaOH or KOH leads to carbamate cleavage .
- Contradictions : Some studies report unexpected stability in aqueous buffers (pH 7.4, 37°C), suggesting steric shielding by tert-butyl groups. Validate via accelerated stability testing (40°C/75% RH for 4 weeks) .
Advanced: What strategies resolve contradictions in reported synthetic yields?
Discrepancies in yields (e.g., 40–85%) arise from:
- Impurity Profiles : Residual solvents (DMF, THF) or unreacted starting materials can skew yields. Use GC-MS or HPLC to quantify purity before yield calculations .
- Reaction Scale : Micromolar-scale reactions often report lower yields due to handling losses. Optimize for larger scales (10+ mmol) with controlled stirring rates .
- By-Product Identification : LC-MS/MS can detect dimers or dechlorinated side products, guiding process refinements .
Advanced: What biological interaction studies are relevant for this compound?
- Enzyme Inhibition Assays : Screen against purine-binding targets (e.g., kinases, adenosine receptors) using fluorescence polarization or SPR .
- Cellular Uptake : Radiolabel the compound with ¹⁴C or ³H to track intracellular accumulation in cancer cell lines (e.g., HeLa) .
- Metabolic Stability : Incubate with liver microsomes to assess Boc group retention and CYP450-mediated degradation .
Advanced: How can computational modeling aid in optimizing its pharmacological profile?
- Docking Studies : Use Schrödinger Suite or AutoDock to predict binding affinities for purine receptors. Focus on steric clashes with tert-butyl groups .
- QSAR Modeling : Correlate substituent effects (e.g., chloro vs. methyl groups) with bioactivity data to prioritize derivatives .
- MD Simulations : Assess Boc group flexibility in aqueous environments to refine solubility predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
